methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
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Overview
Description
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities. This compound, in particular, has a benzimidazole core structure substituted with an amino group and a methyl ester group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-amino-1-methyl-1H-benzo[d]imidazole with butanoic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate include other benzimidazole derivatives such as:
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Contains a fluorine atom and a carboxylate group.
Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Contains additional hydroxyethyl groups.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16-11-7-6-9(14)8-10(11)15-12(16)4-3-5-13(17)18-2/h6-8H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUKBFSWEKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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